(R)-(+)-Cathinone hydrochloride

Catalog No.
S3354761
CAS No.
76333-53-4
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Cathinone hydrochloride

CAS Number

76333-53-4

Product Name

(R)-(+)-Cathinone hydrochloride

IUPAC Name

(2R)-2-amino-1-phenylpropan-1-one;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m1./s1

InChI Key

HPZCAKYHISJOIK-OGFXRTJISA-N

SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl

Isomeric SMILES

C[C@H](C(=O)C1=CC=CC=C1)N.Cl
(R)-(+)-Cathinone hydrochloride, also known as S-(+)-Cathinone hydrochloride, is a psychoactive drug that belongs to the phenethylamine family. The compound has gained increasing attention due to its potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of (R)-(+)-Cathinone hydrochloride, including its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications, current state of research, potential implications, limitations, and future directions.
(R)-(+)-Cathinone hydrochloride is a chiral compound that exists in two enantiomeric forms, (S)-(-)-Cathinone and (R)-(+)-Cathinone. (R)-(+)-Cathinone is the active enantiomer and is found in the leaves of the khat plant (Catha edulis). The consumption of the khat plant has a long cultural history in East Africa and the Middle East, where it is used for its stimulant effects. The pure form of (R)-(+)-Cathinone hydrochloride is a white crystalline powder that is soluble in water, ethanol, and acetone.
(R)-(+)-Cathinone hydrochloride has a molecular weight of 185.7 g/mol and a molecular formula of C9H12NO.HCl. The compound has a melting point of 232-235°C, and its boiling point is 142°C at 0.1 mmHg. (R)-(+)-Cathinone hydrochloride is a hygroscopic compound that can absorb moisture from the air, and its storage conditions should avoid exposure to moisture.
The synthesis of (R)-(+)-Cathinone hydrochloride can be achieved through various methods, including the reduction of (1S, 2S)-norephedrine hydrochloride, resolution of (±)-norephedrine, and the asymmetric synthesis with chiral catalysts. Characterization of (R)-(+)-Cathinone hydrochloride can be done through various techniques, such as nuclear magnetic resonance spectroscopy, mass spectroscopy, and infrared spectroscopy.
for the detection of (R)-(+)-Cathinone hydrochloride include gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and capillary electrophoresis. These methods are used to detect (R)-(+)-Cathinone hydrochloride in biological samples, as well as in forensic and drug testing applications.
(R)-(+)-Cathinone hydrochloride exhibits stimulant properties in the central nervous system, similar to amphetamine and cocaine. The compound acts as a potent monoamine transporter inhibitor, specifically targeting norepinephrine, dopamine, and serotonin transporters. Studies have shown that (R)-(+)-Cathinone hydrochloride can increase locomotor activity, heart rate, blood pressure, and body temperature. The compound has also been found to have anxiolytic effects and may have potential as an antidepressant.
(R)-(+)-Cathinone hydrochloride has been found to be toxic in high doses, causing renal dysfunction and oxidative stress in animal models. The compound has also been found to induce seizures and can cause damage to the dopamine system in the brain. Due to its potential toxicity, precautions should be taken when handling (R)-(+)-Cathinone hydrochloride in scientific experiments.
(R)-(+)-Cathinone hydrochloride has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and toxicology. The compound has been used to understand the physiological and behavioral effects of monoamine transporters on the central nervous system. The compound has also been used as a standard in drug testing applications.
(R)-(+)-Cathinone hydrochloride is an active area of research due to its potential in the development of novel therapeutics for various disorders, such as depression, anxiety, and addiction. Research has also focused on understanding the structure-activity relationship of (R)-(+)-Cathinone hydrochloride and its analogs.
(R)-(+)-Cathinone hydrochloride has potential implications in various fields of research and industry, including drug development, forensic science, and neuroscience. The compound's demonstrated effects in the dopamine system may have implications for the treatment of Parkinson's disease. The compound has also been found to have potential applications in drug abuse treatment, as it can reduce the rewarding effects of drugs of abuse.
Limitations
(R)-(+)-Cathinone hydrochloride is a controlled substance in several countries and may not be readily available for scientific research. Additionally, as a psychoactive drug, (R)-(+)-Cathinone hydrochloride may have limitations in terms of translation to clinical applications.
The future directions of (R)-(+)-Cathinone hydrochloride include its potential in the development of novel therapeutics for various disorders, as well as its applications in drug abuse treatment. Research has focused on the structure-activity relationship of (R)-(+)-Cathinone hydrochloride and its analogs, with the aim of developing more selective and potent compounds. Future studies may explore the molecular mechanisms underlying the effects of (R)-(+)-Cathinone hydrochloride on the dopamine system and its potential in Parkinson's disease treatment. Additionally, research may explore the possibility of developing (R)-(+)-Cathinone hydrochloride-based therapeutics for other disorders, such as anxiety and depression.

UNII

SZB6I5IQSV

Sequence

A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76333-53-4

Wikipedia

(+)-cathinone hydrochloride

Dates

Modify: 2023-08-19

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